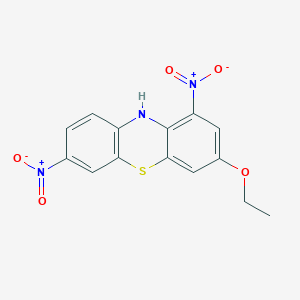

3-Ethoxy-1,7-dinitro-10H-phenothiazine

Description

Properties

CAS No. |

74834-95-0 |

|---|---|

Molecular Formula |

C14H11N3O5S |

Molecular Weight |

333.32 g/mol |

IUPAC Name |

3-ethoxy-1,7-dinitro-10H-phenothiazine |

InChI |

InChI=1S/C14H11N3O5S/c1-2-22-9-6-11(17(20)21)14-13(7-9)23-12-5-8(16(18)19)3-4-10(12)15-14/h3-7,15H,2H2,1H3 |

InChI Key |

URCDNECVLMOMAD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C2C(=C1)SC3=C(N2)C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 3 Ethoxy 1,7 Dinitro 10h Phenothiazine

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the skeletal framework of a molecule.

Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint, with specific absorption bands corresponding to particular functional groups. For 3-Ethoxy-1,7-dinitro-10H-phenothiazine, the IR spectrum is expected to exhibit several key absorption bands.

The phenothiazine (B1677639) core itself contributes to the spectrum. A characteristic peak for the N-H stretching vibration in secondary amines of the phenothiazine family typically appears in the region of 3300-3380 cm⁻¹. clockss.org The C-N stretching vibrations are expected in the 1310 cm⁻¹ region. clockss.org Aromatic C-H stretching vibrations from the benzene (B151609) rings would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would produce signals in the 1500-1600 cm⁻¹ range.

The substituents introduce additional, highly characteristic peaks:

Nitro Groups (NO₂): Two strong absorption bands are anticipated due to the presence of the two nitro groups. The asymmetric stretching vibration of the NO₂ group is typically found in the 1565-1575 cm⁻¹ region, while the symmetric stretching vibration appears between 1330-1350 cm⁻¹. clockss.org

Ethoxy Group (-OCH₂CH₃): The C-O-C stretching vibrations of the alkyl-aryl ether linkage are expected to produce two distinct peaks, one in the 1220-1230 cm⁻¹ range and another between 1030-1050 cm⁻¹. clockss.org Aliphatic C-H stretching from the ethyl part of the group would be seen just below 3000 cm⁻¹.

The substitution pattern on the aromatic rings (1,2,4-trisubstitution) would influence the C-H out-of-plane deformation vibrations, which are expected in the 810-850 cm⁻¹ region. clockss.org

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3380 |

| NO₂ (Nitro) | Asymmetric Stretching | 1565 - 1575 |

| NO₂ (Nitro) | Symmetric Stretching | 1330 - 1350 |

| C-O-C (Ether) | Stretching | 1220 - 1230 and 1030 - 1050 |

| C-N (Amine) | Stretching | ~1310 |

| Aromatic C=C | Stretching | 1500 - 1600 |

Raman Spectroscopy for Molecular Vibrational Modes and Skeletal Assignments

Raman spectroscopy complements IR by detecting vibrations that cause a change in the polarizability of the molecule. It is particularly effective for analyzing the skeletal vibrations of the phenothiazine ring system. While specific Raman data for this compound is unavailable, the spectrum would be dominated by signals from the aromatic rings and the sulfur bridge. The symmetric vibrations of the nitro groups would also be expected to produce a strong Raman signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Chemical Environment

NMR spectroscopy is an indispensable technique for elucidating the precise structure of a molecule by mapping the chemical environments of magnetically active nuclei like ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the aromatic rings, the N-H proton, and the ethoxy group protons.

Aromatic Protons: The protons on the two benzene rings will appear in the aromatic region, typically between 6.5 and 8.5 ppm. The strong electron-withdrawing nature of the nitro groups at positions 1 and 7 will significantly deshield the adjacent protons (at positions 2 and 6, 8), shifting their signals downfield. The ethoxy group at position 3, being an electron-donating group, would shield its neighboring protons (at positions 2 and 4), causing an upfield shift relative to unsubstituted positions. The complex splitting patterns (doublets, doublets of doublets) would arise from spin-spin coupling between adjacent protons.

N-H Proton: The proton attached to the nitrogen atom is expected to appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration but is often found in the downfield region for phenothiazines.

Ethoxy Group Protons (-OCH₂CH₃): This group will give rise to two distinct signals. The methylene (B1212753) protons (-OCH₂-) will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will appear as a triplet due to coupling with the two methylene protons. The methylene signal would be further downfield (around 4.0 ppm) than the methyl signal (around 1.4 ppm) due to the deshielding effect of the adjacent oxygen atom.

Table 2: Predicted ¹H NMR Spectroscopy Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 8.5 | Multiplets (d, dd) |

| N-H | Variable (likely > 8.0) | Broad Singlet (br s) |

| -OCH₂CH₃ | ~4.0 | Quartet (q) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Aromatic Carbons: The twelve carbons of the phenothiazine core will produce signals in the aromatic region (approximately 110-150 ppm). The carbons directly attached to the electron-withdrawing nitro groups (C-1, C-7) and the electron-rich nitrogen and sulfur atoms will have their chemical shifts significantly affected.

Ethoxy Group Carbons: The methylene carbon (-OCH₂-) would be found around 60-70 ppm, while the terminal methyl carbon (-CH₃) would be located further upfield, around 15 ppm.

Table 3: Predicted ¹³C NMR Spectroscopy Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic-C | 110 - 150 |

| -OCH₂CH₃ | 60 - 70 |

Advanced NMR Techniques (e.g., 2D-NMR, ¹⁵N NMR) for Complex Structure Resolution

For an unambiguous assignment of all proton and carbon signals, especially in the crowded aromatic region, advanced NMR techniques would be essential.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and carbons that are two or three bonds away, respectively. This would allow for the definitive assignment of each specific proton and carbon in the complex aromatic systems.

¹⁵N NMR: This technique, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, could provide direct information about the electronic environment of the two nitrogen atoms—the one in the phenothiazine ring and those in the nitro groups. The chemical shifts would be highly sensitive to the electronic effects of the substituents on the rings.

Without experimental data, these predictions serve as a theoretical framework for the spectroscopic characterization of this compound, based on established principles of spectroscopy and data from analogous structures.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No high-resolution mass spectrometry data has been reported for this compound. This technique would be essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

There is no available tandem mass spectrometry data for this compound. MS/MS studies would be necessary to elucidate the fragmentation patterns of the molecule, offering insights into its structural connectivity.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum for this compound has not been documented. Such a spectrum would reveal information about the electronic transitions within the molecule, influenced by the chromophoric and auxochromic groups present.

Fluorometric Analysis for Photophysical Properties

No fluorescence or phosphorescence data is available for this compound. Fluorometric analysis would be required to determine its emission properties, including quantum yield and excited-state lifetimes.

X-ray Crystallography for Definitive Solid-State Structural Determination

A crystal structure for this compound has not been determined. Single-crystal X-ray diffraction is the definitive method for establishing the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Without this analysis, the precise solid-state conformation of the molecule remains unknown.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a chemical compound with high accuracy. The retention time is a key parameter that is characteristic of a compound under specific analytical conditions (e.g., column type, mobile phase composition, flow rate). There is no published HPLC method or retention time data specifically for the analysis of This compound .

Table 2: Hypothetical HPLC Parameters for Purity Analysis of this compound. (Note: This table is for illustrative purposes only, as no experimental data is available.)

| Parameter | Condition |

|---|---|

| Column | Not Available |

| Mobile Phase | Not Available |

| Flow Rate | Not Available |

| Detection Wavelength | Not Available |

| Retention Time (Rt) | Not Available |

Thin-Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of a synthesis and to get a preliminary assessment of product purity. The retention factor (Rf value) is a key metric in TLC. No specific TLC conditions (stationary phase, mobile phase) or corresponding Rf values have been reported for This compound . Therefore, its chromatographic behavior on a TLC plate cannot be described.

Theoretical and Computational Investigations of 3 Ethoxy 1,7 Dinitro 10h Phenothiazine

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

No published DFT studies were identified for 3-Ethoxy-1,7-dinitro-10H-phenothiazine. Consequently, data regarding its optimized geometry, conformational analysis, frontier molecular orbitals (HOMO-LUMO), energy gaps, and predicted spectroscopic parameters are unavailable.

Geometry Optimization and Conformational Analysis

Information on the optimized molecular structure, bond lengths, bond angles, and dihedral angles resulting from DFT calculations for this specific compound has not been reported.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

There are no available data on the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, or the resulting energy gap for this compound.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

Predicted vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts for this compound based on DFT calculations could not be located in the existing scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Stability

No MD simulation studies for this compound have been published. Therefore, an analysis of its dynamic behavior and stability is not possible.

Exploration of Dynamic Behavior in Various Environments

Details on how the compound behaves in different environments (e.g., in solution or in a biological system) from MD simulations are not available.

Insights into Intramolecular Rotations and Torsions

There is no information regarding the flexibility of the ethoxy group, the torsional angles of the dinitro substituents, or the characteristic "butterfly" motion of the phenothiazine (B1677639) core for this specific molecule from MD simulations.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties. These descriptors are crucial for predicting how a molecule will behave in a chemical reaction.

Fukui functions are essential tools in conceptual density functional theory (DFT) for identifying the most reactive sites within a molecule. They indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This analysis helps in pinpointing the regions most susceptible to electrophilic (attack by an electron-rich species) and nucleophilic (attack by an electron-poor species) attack.

For this compound, the presence of strong electron-withdrawing nitro groups (-NO₂) at positions 1 and 7, and an electron-donating ethoxy group (-OCH₂CH₃) at position 3, creates a complex electronic environment. A Fukui function analysis would be expected to reveal:

Nucleophilic Sites: The nitrogen and sulfur atoms of the central phenothiazine ring, as well as the oxygen atoms of the ethoxy group, are likely to be the primary sites for electrophilic attack. These atoms possess lone pairs of electrons, making them electron-rich.

Electrophilic Sites: The carbon atoms attached to the nitro groups, and the nitro groups themselves, are expected to be the most electrophilic sites, making them susceptible to nucleophilic attack. The strong electron-withdrawing nature of the nitro groups significantly lowers the electron density in their vicinity.

While specific Fukui function values for this compound are not available in the literature, an illustrative representation of expected reactive sites is presented below.

Table 1: Illustrative Fukui Function Analysis for Expected Reactive Sites in this compound

| Atom/Group | Expected Susceptibility to Electrophilic Attack | Expected Susceptibility to Nucleophilic Attack |

|---|---|---|

| N (phenothiazine ring) | High | Low |

| S (phenothiazine ring) | High | Low |

| O (ethoxy group) | High | Low |

| C (attached to -NO₂) | Low | High |

| N (-NO₂ group) | Low | High |

This table is illustrative and based on general principles of electronic effects of the substituent groups.

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. This provides a quantitative measure of the electron distribution and helps in understanding the molecule's polarity and electrostatic potential. The atomic charge distribution is a key factor in determining intermolecular interactions and the sites of chemical reactivity.

In this compound, the Mulliken charges would reflect the influence of the ethoxy and dinitro substituents on the phenothiazine core. It is anticipated that:

The nitrogen and sulfur atoms in the central ring will carry a negative charge.

The oxygen atoms of the nitro and ethoxy groups will also possess significant negative charges due to their high electronegativity.

The carbon atoms bonded to the nitro groups will have a positive charge, indicating their electron-deficient nature.

The hydrogen atoms are generally expected to have positive charges.

The distribution of these charges creates a specific molecular electrostatic potential, which governs how the molecule interacts with other charged or polar species. Studies on other phenothiazine derivatives have shown that the distribution of charge is significantly influenced by the nature and position of substituents. researchgate.netrsc.org

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in a Substituted Phenothiazine Derivative

| Atom | Illustrative Mulliken Charge (a.u.) |

|---|---|

| N10 | -0.5 to -0.7 |

| S5 | +0.3 to +0.5 |

| C (aromatic) | -0.1 to +0.2 |

| O (nitro group) | -0.4 to -0.6 |

Note: This data is illustrative and based on general findings for similar substituted phenothiazine systems.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

For this compound, an NBO analysis would likely highlight several key features:

π-Delocalization: The phenothiazine core is an aromatic system, and NBO analysis would quantify the extent of π-electron delocalization across the three rings. The presence of both electron-donating and electron-withdrawing groups would modulate this delocalization.

Hyperconjugative Interactions: NBO analysis can reveal stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. For instance, it could show interactions between the lone pairs of the nitrogen and sulfur atoms and the antibonding orbitals of adjacent C-C or C-N bonds. Similarly, interactions involving the orbitals of the ethoxy and nitro groups with the phenothiazine ring would be elucidated. The stability of the molecule arises from these hyperconjugative interactions and charge delocalization. nih.gov

Bonding Character: The analysis would provide insights into the nature of the chemical bonds, including their polarity and hybridization.

Structure Reactivity Relationships and Mechanistic Insights in Dinitrophenothiazine Chemistry

Electronic and Steric Influence of Ethoxy Substitution on the Phenothiazine (B1677639) System

The ethoxy group (-OCH2CH3) at the 3-position of the phenothiazine ring acts as an electron-donating group through resonance. The oxygen atom's lone pairs can delocalize into the aromatic system, increasing the electron density of the ring. This donation primarily affects the ortho and para positions relative to the substituent. However, the inductive effect of the electronegative oxygen atom also results in some electron withdrawal from the sigma framework.

Impact of Nitro Groups on the Electron Density Distribution and Reactivity Profile

The two nitro groups (-NO2) at the 1- and 7-positions exert a powerful electron-withdrawing effect on the phenothiazine nucleus, both through resonance and induction. This significantly reduces the electron density across the aromatic rings, making the system more electron-deficient. This deactivation renders the rings less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack. The presence of two such groups dramatically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Conformational Preferences and Inversion Barriers of the Tricyclic Core

The 10H-phenothiazine tricyclic system is not planar and characteristically adopts a folded or 'butterfly' conformation along the axis connecting the sulfur and nitrogen atoms. nih.gov This non-planarity is a result of the differing bond lengths and angles associated with the sulfur and nitrogen heteroatoms within the central six-membered ring.

For substituted phenothiazines, the nature and position of the substituents can influence the degree of folding and the energy barrier for the inversion of the tricyclic system. In 3-Ethoxy-1,7-dinitro-10H-phenothiazine, steric interactions between the substituents and the core structure will dictate the preferred conformation. The bulky nitro groups, particularly the one at the 1-position adjacent to the nitrogen-containing part of the central ring, can create significant steric strain, which may affect the inversion barrier. Theoretical calculations on related amine molecules provide a framework for understanding such inversion barriers. researchgate.net

| Compound | Dihedral Angle (°) | Inversion Barrier (kcal/mol) |

|---|---|---|

| 10H-Phenothiazine | 158.5 | ~2.5 |

| 3,7-dinitro-10H-phenothiazine 5-oxide | Not Available | Not Available |

| 1,3,4-trifluoro-2-nitrophenothiazine | ~180 (Approx. Planar) | Not Available |

Investigation of Reaction Mechanisms Involving this compound

While specific mechanistic studies on this compound are not extensively documented, the reactivity can be inferred from the functional groups present. The electron-deficient nature of the aromatic rings suggests that nucleophilic aromatic substitution (SNAr) could be a plausible reaction pathway, particularly for the displacement of one of the nitro groups under strong nucleophilic conditions.

The nitrogen atom at the 10-position retains its nucleophilic character and can be alkylated or acylated. The synthesis of related dinitrophenothiazine derivatives often involves the reduction of the nitro groups to form diamines, which are then further functionalized. google.com The reaction mechanism for such a reduction would typically involve catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Principles of Substitution Pattern Effects on Phenothiazine Chemical Behavior

The chemical behavior of phenothiazine derivatives is highly dependent on the nature and position of the substituents on the tricyclic core. nih.govnih.gov This principle is clearly demonstrated in this compound.

Electronic Synergy : The combination of electron-donating (ethoxy) and electron-withdrawing (dinitro) groups creates a "push-pull" like system, although not in a directly conjugated sense that would lead to strong intramolecular charge transfer. This electronic imbalance influences the molecule's dipole moment and its interaction with polar solvents and reagents.

Regioselectivity : The positions of the substituents direct the regioselectivity of further reactions. For instance, any further electrophilic substitution, if forced, would likely be directed by the activating ethoxy group, while nucleophilic attack would target the positions activated by the nitro groups. Modifications at the 3- and 7-positions are known to have nuanced effects on the properties of phenothiazines. jmedchem.com

Structure-Activity Relationships : In medicinal chemistry, the specific substitution pattern is crucial for biological activity. For example, in antipsychotic phenothiazines, a substituent at the 2-position and a specific side chain at the 10-position are critical for dopamine (B1211576) receptor blockade. johnshopkins.edu While the biological role of this compound is not the focus here, the principles of how substitution patterns dictate function are universally applicable. The synthesis of various 3,7-disubstituted phenothiazines highlights the importance of this substitution pattern for applications ranging from dyes to therapeutic agents. researchgate.net

Strategies for Structural Modification and Derivatization of 3 Ethoxy 1,7 Dinitro 10h Phenothiazine

Modification at the Nitrogen Atom (N-10) of the Phenothiazine (B1677639) Ring

The secondary amine at the N-10 position of the phenothiazine core is a key site for derivatization. researchgate.net Its reactivity allows for the introduction of a wide array of substituents, which can significantly alter the molecule's three-dimensional structure, electronic properties, and biological activity. researchgate.net

N-alkylation and N-acylation are fundamental strategies for modifying the phenothiazine scaffold. nih.gov The hydrogen atom on the N-10 nitrogen is acidic and can be removed by a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide, to generate a nucleophilic phenothiazide anion. nih.gov This anion readily reacts with various electrophiles.

Alkylation: The reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents in a polar aprotic solvent like dimethylformamide (DMF) yields 10-alkylated phenothiazines. nih.govgoogle.com This is a widely used method to introduce simple alkyl chains or more complex functionalized moieties. nih.gov

Acylation: Similarly, acylation can be achieved by treating the phenothiazide anion with acyl chlorides or anhydrides. This reaction introduces an acyl group at the N-10 position, which can influence the electronic nature of the ring system due to the electron-withdrawing character of the carbonyl group. google.com

| Reaction Type | Electrophile Example | Typical Conditions | Resulting N-10 Substituent |

|---|---|---|---|

| Alkylation | Propargyl bromide | NaH or K-tert-butoxide in DMF | -CH₂C≡CH |

| Alkylation | 3-Dimethylaminopropyl chloride | NaH in DMF or NaOH in dioxane | -(CH₂)₃N(CH₃)₂ |

| Acylation | Acetyl chloride | Base (e.g., NaH), Solvent (e.g., DMF) | -C(O)CH₃ |

| Acylation | Benzoyl chloride | Base (e.g., NaH), Solvent (e.g., DMF) | -C(O)C₆H₅ |

The introduction of varied side chains at the N-10 position is a cornerstone of phenothiazine chemistry, historically used to develop drugs with specific pharmacological profiles. egpat.com The nature of the side chain can modulate properties such as solubility, lipophilicity, and receptor-binding affinity. For instance, incorporating basic aminoalkyl chains, a common feature in neuroleptic phenothiazines, can enhance water solubility and allow for the formation of pharmaceutically acceptable salts. researchgate.netbrieflands.com Attaching poly(ethylene glycol) (PEG) chains has been explored to improve pharmacokinetic properties. nih.gov The length and branching of an aliphatic side chain are also critical; a three-carbon chain between the ring nitrogen and a terminal nitrogen has been found to be optimal for certain biological activities. egpat.com

Transformations of Nitro Groups

The two nitro groups at the C-1 and C-7 positions are strong electron-withdrawing groups that significantly influence the electronic landscape of the phenothiazine ring system. These groups are themselves reactive functionalities that can be transformed to introduce new substituents and modulate the molecule's properties.

The reduction of aromatic nitro groups to primary amines is a well-established and highly efficient transformation in organic synthesis. wikipedia.org This conversion dramatically alters the electronic character of the substituent from strongly electron-withdrawing to strongly electron-donating, which in turn affects the properties of the entire molecule.

A variety of reducing agents can be employed for this purpose, offering different levels of chemoselectivity. nih.govorganic-chemistry.org Common methods include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney nickel under a hydrogen atmosphere. wikipedia.org

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction. rsc.org

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.

Other Reagents: Sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also effectively reduce nitroarenes. wikipedia.org

Given the presence of two nitro groups in 3-Ethoxy-1,7-dinitro-10H-phenothiazine, partial reduction to a nitro-amino derivative or complete reduction to a diamino derivative are both possible outcomes, depending on the reaction conditions and the stoichiometry of the reducing agent. The resulting amino groups can then serve as synthetic handles for further derivatization, such as acylation or diazotization. researchgate.net

| Reducing Agent | Typical Conditions | Potential Product | Reference |

|---|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, room temp. | 1,7-Diamino-3-ethoxy-10H-phenothiazine | wikipedia.org |

| Fe, HCl | Aqueous ethanol, reflux | 1,7-Diamino-3-ethoxy-10H-phenothiazine | rsc.org |

| SnCl₂·2H₂O | Ethanol, reflux | 1,7-Diamino-3-ethoxy-10H-phenothiazine | wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | Potential for selective reduction to nitro-amino derivative | wikipedia.org |

The strong electron-withdrawing nature of the nitro groups activates the phenothiazine ring system towards nucleophilic aromatic substitution (SNAr). libretexts.org In this reaction, a nucleophile attacks an electron-deficient carbon atom on the aromatic ring, leading to the displacement of a leaving group. While the parent molecule lacks a conventional leaving group like a halide, in highly activated systems, a nitro group itself can be displaced by a strong nucleophile. acs.orgacs.org

The positions ortho and para to the nitro groups are the most activated sites for nucleophilic attack. libretexts.orgyoutube.com Therefore, in this compound, the C-2 and C-8 positions are particularly susceptible. Nucleophiles such as alkoxides, amines, or thiolates could potentially displace one of the nitro groups, especially under forcing conditions. For instance, reaction with butylamine (B146782) has been shown to displace a nitro group in a dinitrophenothiazine system. acs.org This strategy allows for the introduction of a new class of substituents directly onto the aromatic core.

Elaboration of the Ethoxy Moiety

The ethoxy group at the C-3 position is generally less reactive than the N-10 amine or the nitro groups. However, it still offers a potential site for modification. The most common transformation for an aryl ether is cleavage to the corresponding phenol. This O-dealkylation can typically be achieved using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃).

Chemical Transformations at the Ethoxy Group

The ethoxy group at the 3-position of the phenothiazine core is a key site for structural modification. Chemical transformations at this position can influence the molecule's polarity, solubility, and interactions with biological targets.

One of the primary transformations of the ethoxy group is its cleavage to yield the corresponding 3-hydroxy-1,7-dinitro-10H-phenothiazine. This reaction is typically achieved using strong ether-cleaving reagents. The resulting hydroxyl group is a versatile handle for further derivatization. For instance, it can be acylated to form esters or alkylated to introduce different alkoxy groups, thereby systematically modifying the lipophilicity and steric bulk at this position.

Table 1: Potential Transformations of the Ethoxy Group and Subsequent Derivatizations

| Transformation | Reagents and Conditions | Product | Potential Further Derivatization |

| Ether Cleavage | Boron tribromide (BBr₃) in an inert solvent like dichloromethane. | 3-Hydroxy-1,7-dinitro-10H-phenothiazine | Acylation, Alkylation, Glycosylation |

| Transetherification | Reaction with a different alcohol in the presence of an acid or base catalyst. | 3-Alkoxy-1,7-dinitro-10H-phenothiazine (with a different alkoxy group) | Further chain modification |

The phenolic hydroxyl group obtained from ether cleavage is significantly more acidic than an aliphatic alcohol, which facilitates a range of subsequent reactions. For example, reaction with various acyl chlorides or anhydrides in the presence of a base would yield a series of ester derivatives. Alternatively, Williamson ether synthesis could be employed to introduce a wide variety of new alkoxy groups, including those with additional functional groups, by reacting the phenoxide with different alkyl halides.

Analog Synthesis via Variation of Alkoxy Substituents

A systematic approach to understanding the structure-activity relationship of this phenothiazine scaffold involves the synthesis of a series of analogs with different alkoxy substituents at the 3-position. This can be achieved either by starting from the 3-hydroxy derivative as described above, or by utilizing alternative synthetic routes that introduce the desired alkoxy group at an earlier stage.

The synthesis of such analogs would allow for a fine-tuning of the molecule's properties. For example, increasing the length of the alkyl chain in the alkoxy group would be expected to increase lipophilicity. Introducing polar functional groups, such as hydroxyl or carboxyl groups, into the alkoxy chain could enhance aqueous solubility.

Table 2: Representative Analogs with Varied Alkoxy Substituents

| Alkoxy Substituent | Rationale for Synthesis | Potential Impact on Properties |

| Methoxy (-OCH₃) | Simplest analog for baseline comparison. | Increased polarity compared to ethoxy. |

| Isopropoxy (-OCH(CH₃)₂) | Introduction of steric bulk near the phenothiazine core. | May influence binding to biological targets. |

| Benzyloxy (-OCH₂Ph) | Introduction of an aromatic moiety. | Potential for π-stacking interactions. |

| 2-Methoxyethoxy (-OCH₂CH₂OCH₃) | Introduction of an ether linkage for increased polarity and flexibility. | May improve pharmacokinetic properties. |

The synthesis of these analogs would likely follow established methodologies for the formation of aryl ethers, such as the Ullmann condensation or Buchwald-Hartwig amination, adapted for the specific phenothiazine core. The choice of synthetic route would depend on the availability of starting materials and the compatibility of the functional groups present in the molecule.

Synthesis of Poly-substituted Phenothiazine Architectures Based on the 3-Ethoxy-1,7-dinitro Scaffold

The this compound core serves as a versatile platform for the construction of more complex, poly-substituted phenothiazine architectures. The existing substituents can direct further reactions or be chemically transformed to introduce additional diversity.

A key strategy involves the reduction of the nitro groups to amino groups. The resulting 3-ethoxy-1,7-diamino-10H-phenothiazine is a highly valuable intermediate. The amino groups are nucleophilic and can undergo a wide range of chemical reactions, including acylation, alkylation, and diazotization followed by Sandmeyer reactions, to introduce a variety of substituents at the 1 and 7 positions.

Furthermore, the nitrogen atom at the 10-position of the phenothiazine ring is another site for derivatization. It can be alkylated or acylated to introduce a diverse range of substituents. This has been a common strategy in the development of phenothiazine-based drugs. ijrap.net

Table 3: Strategies for Poly-substitution

| Reaction Site | Transformation | Potential Reagents | Resulting Functional Groups |

| Nitro Groups (1, 7) | Reduction | Tin(II) chloride (SnCl₂), Hydrogenation (e.g., H₂/Pd-C) | Amino groups (-NH₂) |

| Amino Groups (1, 7) | Acylation | Acyl chlorides, Anhydrides | Amide groups (-NHCOR) |

| Amino Groups (1, 7) | Reductive Amination | Aldehydes/Ketones, NaBH₃CN | Substituted amino groups (-NHR, -NR₂) |

| Phenothiazine Nitrogen (10) | N-Alkylation | Alkyl halides, NaH | Substituted amine |

| Phenothiazine Nitrogen (10) | N-Acylation | Acyl chlorides | Amide |

By combining modifications at the ethoxy group, the nitro/amino groups, and the phenothiazine nitrogen, a vast chemical space of poly-substituted phenothiazine architectures can be explored. For example, the ethoxy group could be converted to a hydroxyl group, the nitro groups reduced to amines, and the phenothiazine nitrogen alkylated, all within the same molecular framework. Subsequent differential protection and reaction of the various functional groups would allow for the regioselective introduction of multiple, distinct substituents, leading to highly complex and tailored molecular designs.

Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of Phenothiazine Compounds

Spectrophotometric Methods for Analytical Determination

Spectrophotometry remains a fundamental technique for the quantitative analysis of phenothiazine (B1677639) compounds due to their inherent chromophoric nature. The analysis often leverages the formation of intensely colored radical cations upon oxidation, which can be readily measured in the visible region of the electromagnetic spectrum.

The core principle involves the oxidation of the phenothiazine nucleus. This process is typically achieved using chemical oxidizing agents in an acidic medium. For instance, reagents like molybdoarsenic acid, iodic acid, or potassium dichromate have been successfully used to oxidize various phenothiazine drugs, producing stable colored products suitable for spectrophotometric quantification. The resulting radical cation exhibits strong absorption at a specific wavelength (λmax), and the absorbance is directly proportional to the concentration of the compound in the solution, following the Beer-Lambert law.

For 3-Ethoxy-1,7-dinitro-10H-phenothiazine, the presence of two nitro groups (electron-withdrawing) and an ethoxy group (electron-donating) on the phenothiazine ring system is expected to significantly influence its electronic absorption spectrum. Analysis of a closely related compound, 3,7-dinitro-10H-phenothiazine 5-oxide, revealed multiple absorption bands, with one extending into the visible region at 528 nm. nih.gov This bathochromic shift is characteristic of extended conjugation and the presence of strong electron-withdrawing groups. It is anticipated that this compound would also exhibit a distinct absorption maximum in the visible range, making it a suitable candidate for this method.

The selection of the oxidizing agent and reaction conditions, such as pH and temperature, is critical to ensure the reaction is rapid, reproducible, and yields a stable colored product.

Table 1: Comparison of Absorption Maxima (λmax) for Selected Phenothiazine Derivatives

| Compound | Substituents | Typical λmax (nm) | Notes |

|---|---|---|---|

| Phenothiazine | Unsubstituted | ~315-320 | Absorption in the UV region. nist.gov |

| Chlorpromazine | 2-chloro, 10-(3-(dimethylamino)propyl) | ~525-530 (oxidized form) | Forms a red radical cation. |

| (E)-1-(4-hydroxyphenyl)-3-(10-methyl-10H-phenothiazin-3-yl)prop-2-en-1-one | 3-chalcone, 10-methyl | 408 | Extended conjugation shifts absorption. |

| 3,7-dinitro-10H-phenothiazine 5-oxide | 3,7-dinitro, 5-oxide | 528 | Strong electron-withdrawing groups cause a significant bathochromic shift. nih.gov |

| This compound (Predicted) | 3-ethoxy, 1,7-dinitro | Visible Region | Expected to form a colored product upon oxidation suitable for analysis. |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Characterization and Impurity Profiling

For a complete qualitative and quantitative assessment, particularly for impurity profiling, hyphenated analytical techniques are indispensable. These methods combine the powerful separation capabilities of chromatography with the definitive identification power of mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of phenothiazine derivatives. researchgate.net It allows for the separation of the main compound from its synthesis-related impurities, intermediates, and degradation products. The separated components are then introduced into a mass spectrometer, which provides mass-to-charge ratio (m/z) data, enabling precise identification and structural elucidation. Soft ionization techniques like Electrospray Ionization (ESI) are particularly well-suited for phenothiazines, as the nitrogen atom in the heterocyclic ring can be readily protonated. researchgate.net

For this compound, LC-MS would be crucial for:

Confirming Molecular Weight: ESI-MS in positive ion mode would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺.

Impurity Profiling: The synthesis of dinitrophenothiazines can involve reactants like substituted chloronitrobenzenes and nitroaromatic amines. LC-MS can detect and identify trace amounts of unreacted starting materials, intermediates (e.g., non-cyclized diphenylamine (B1679370) precursors), and by-products (e.g., isomers with different substitution patterns or oxidized species).

Stability Studies: LC-MS is used to track the formation of degradation products under various stress conditions (e.g., heat, light, humidity, acid/base hydrolysis), such as the formation of the corresponding sulfoxide.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be applied, provided the compound and its impurities are sufficiently volatile and thermally stable. While some phenothiazines can be analyzed by GC-MS, derivatization may sometimes be necessary to improve volatility and chromatographic performance.

Table 2: Potential Process-Related Impurities of this compound Detectable by LC-MS

| Potential Impurity | Description | Rationale for Presence |

|---|---|---|

| Unreacted Starting Materials | e.g., Substituted nitro-aminophenol/thiophenol, dinitro-halobenzene | Incomplete reaction during synthesis. |

| Isomeric By-products | e.g., 3-Ethoxy-1,9-dinitro-10H-phenothiazine | Non-specific nitration or coupling during synthesis. |

| Uncyclized Intermediate | Substituted dinitrodiphenylamine | Incomplete cyclization (thionation) step. |

| Oxidized Derivative | This compound-5-oxide | Oxidation during synthesis or upon storage. |

| De-ethylated Derivative | 3-Hydroxy-1,7-dinitro-10H-phenothiazine | Cleavage of the ethoxy group under harsh reaction conditions. |

Electrochemical Techniques for Redox Behavior Analysis

Electrochemical techniques, particularly Cyclic Voltammetry (CV) , are powerful tools for investigating the redox behavior of phenothiazine compounds. nih.govrsc.org The phenothiazine nucleus is electrochemically active and can undergo a one-electron oxidation to form a relatively stable radical cation, followed by a second one-electron oxidation at a higher potential to form a dication. researchgate.net

The redox potential at which these electron transfers occur is highly sensitive to the nature and position of substituents on the phenothiazine ring.

Electron-donating groups (like the ethoxy group) generally make the compound easier to oxidize, thus lowering its oxidation potential.

Electron-withdrawing groups (like the two nitro groups) make the compound more difficult to oxidize, shifting the oxidation potential to more positive values. researchgate.net

For this compound, a cyclic voltammetry study would provide valuable information on its electronic properties. It is expected that the two strongly electron-withdrawing nitro groups would dominate, resulting in a significantly higher oxidation potential compared to unsubstituted phenothiazine. This indicates a lower propensity for oxidation. The electrochemical reversibility of the redox process can also be assessed, providing insight into the stability of the generated radical cation. Such studies are critical for understanding the compound's potential role in electron transfer processes and its stability against oxidative degradation. researchgate.net

Table 3: Expected Influence of Substituents on the Redox Potential of the Phenothiazine Nucleus

| Compound | Key Substituents | Expected First Oxidation Potential (Epa) | Rationale |

|---|---|---|---|

| 10H-Phenothiazine | Unsubstituted | Baseline | Reference compound. |

| 10-Methylphenothiazine | Electron-Donating (alkyl) | Lower than baseline | Alkyl group stabilizes the radical cation. |

| Chlorpromazine | Electron-Withdrawing (Cl) | Higher than baseline | Halogen group withdraws electron density. |

| This compound | Strongly Electron-Withdrawing (2x NO₂), Weakly Donating (Ethoxy) | Significantly higher than baseline | The powerful withdrawing effect of the two nitro groups is expected to make oxidation more difficult. |

Emerging Research Avenues and Future Perspectives in 3 Ethoxy 1,7 Dinitro 10h Phenothiazine Research

Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

The synthesis of dinitrophenothiazine derivatives has traditionally been achieved through multi-step processes. sphinxsai.combrieflands.com A common approach involves the coupling of a substituted chloronitrobenzene derivative with a nitroaromatic amine, followed by a cyclization step using sulfur and iodine in a high-boiling solvent like diphenylether. sphinxsai.com While effective, these methods can suffer from drawbacks such as harsh reaction conditions, low yields, and the formation of side products, making purification challenging.

Future research in this area is focused on the development of more efficient and selective synthetic methodologies. One promising avenue is the use of one-pot multi-component reactions (MCRs), which offer a more streamlined approach by combining multiple reactants in a single step, thereby reducing waste and simplifying the experimental procedure. jmedchem.com Another area of active development is the application of continuous-flow synthesis. researchgate.net This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for nitration reactions which can be highly exothermic. The development of novel catalytic systems, for instance, using transition metal catalysts for C-N and C-S bond formation, could also provide milder and more efficient routes to 3-Ethoxy-1,7-dinitro-10H-phenothiazine and its analogs.

| Synthetic Strategy | Description | Potential Advantages |

| Traditional Multi-step Synthesis | Coupling of a chloronitrobenzene derivative with a nitroaromatic amine, followed by cyclization with sulfur. sphinxsai.combrieflands.com | Established methodology with readily available starting materials. |

| One-Pot Multi-Component Reactions (MCRs) | Combining all reactants in a single reaction vessel to form the final product in a single step. jmedchem.com | Reduced reaction time, simplified procedure, and lower waste generation. |

| Continuous-Flow Synthesis | Performing the reaction in a continuous stream, allowing for precise control over reaction parameters. researchgate.net | Improved yield and purity, enhanced safety, and scalability. |

| Catalytic Methods | Utilizing transition metal catalysts to facilitate C-N and C-S bond formation under milder conditions. | Higher efficiency, greater functional group tolerance, and potentially fewer side products. |

Integration of Machine Learning and Artificial Intelligence in Phenothiazine (B1677639) Design and Prediction

| AI/ML Application | Description | Impact on Research |

| Property Prediction | Training ML models to predict physicochemical and biological properties of new phenothiazine derivatives. researchgate.netnih.gov | Accelerates the identification of promising candidates for specific applications. |

| Retrosynthetic Analysis | Using AI algorithms to devise optimal synthetic routes for target molecules. biopharmatrend.comresearchgate.net | Reduces the time and effort required for synthetic planning. |

| De Novo Design | Generating novel molecular structures with desired properties using generative models. nih.gov | Expands the chemical space of dinitrophenothiazines beyond existing scaffolds. |

| Synthetic Accessibility Scoring | Evaluating the ease of synthesis for virtually designed molecules. researchgate.net | Ensures that computational efforts are focused on practically achievable targets. |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The synthesis of complex organic molecules like this compound often requires careful monitoring to ensure the reaction proceeds to completion and to minimize the formation of impurities. Traditional methods of reaction monitoring, such as thin-layer chromatography (TLC), can be time-consuming and provide only qualitative information.

Advanced spectroscopic techniques offer the potential for real-time, in-situ monitoring of the reaction progress. For example, Fourier-transform infrared (FT-IR) and Raman spectroscopy can be used to track the disappearance of starting materials and the appearance of the product by monitoring specific vibrational bands. The inherent fluorescence of some phenothiazine derivatives could also be exploited for reaction monitoring. mdpi.com By correlating the fluorescence intensity or wavelength with the concentration of the product, it may be possible to develop a highly sensitive method for real-time analysis. The development of fiber-optic probes compatible with these spectroscopic techniques would allow for non-invasive monitoring of the reaction mixture without the need for sampling.

| Spectroscopic Technique | Monitored Parameter | Advantages for Real-time Monitoring |

| FT-IR Spectroscopy | Vibrational bands of functional groups (e.g., N-H, C-N, C-S, NO2). | Provides structural information and can be used for quantitative analysis. |

| Raman Spectroscopy | Molecular vibrations, particularly of non-polar bonds. | Complementary to IR, less interference from solvents like water. |

| Fluorescence Spectroscopy | Changes in fluorescence intensity or wavelength upon product formation. mdpi.com | High sensitivity and potential for in-situ measurements. |

| NMR Spectroscopy | Chemical shifts and signal intensities of specific nuclei (e.g., 1H, 13C). nih.gov | Provides detailed structural information for unambiguous identification of reactants and products. |

Exploration of Self-Assembly and Supramolecular Chemistry of Dinitrophenothiazines

The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the basis of supramolecular chemistry. Phenothiazine derivatives are known to exhibit self-assembly behavior, driven primarily by π-π stacking interactions between the aromatic rings. adatbank.roacs.orgnih.gov The presence of both electron-donating (ethoxy) and electron-withdrawing (dinitro) groups in this compound is expected to create a significant dipole moment, which could lead to strong intermolecular interactions and facilitate self-assembly.

The exploration of the self-assembly of this dinitrophenothiazine derivative could lead to the formation of novel supramolecular structures such as nanofibers, vesicles, or organogels. The nature of the self-assembled structures would depend on factors such as solvent polarity, temperature, and concentration. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), solar cells, and sensors. acs.orgrsc.org For instance, the formation of well-ordered π-stacked arrays could enhance charge transport, a crucial property for organic electronic devices.

| Driving Force for Self-Assembly | Resulting Supramolecular Structure | Potential Application |

| π-π Stacking | One-dimensional stacks or columns. | Enhanced charge transport in organic electronics. acs.org |

| Dipole-Dipole Interactions | Ordered aggregates with specific orientations. | Non-linear optical materials. |

| Hydrogen Bonding (if applicable) | Extended networks or sheets. | Gel formation for controlled release applications. |

| Solvophobic Effects | Micelles or vesicles in appropriate solvents. | Nanoreactors or delivery systems. |

Computational Design of Phenothiazine Analogs with Tailored Electronic Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the design and investigation of new materials. mdpi.comtandfonline.com DFT calculations can provide valuable insights into the electronic structure and properties of molecules like this compound, guiding the synthesis of analogs with tailored electronic profiles.

By systematically modifying the substituents on the phenothiazine core in silico, it is possible to predict how these changes will affect key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, ionization potential, and electron affinity. researchgate.netnih.gov For example, introducing additional electron-donating or electron-withdrawing groups at different positions on the aromatic rings can be used to fine-tune the electronic properties. This computational pre-screening allows researchers to prioritize the synthesis of the most promising candidates for specific applications, such as hole-transporting materials in OLEDs or electron acceptors in organic solar cells. rsc.orgrsc.org

| Designed Analog of this compound | Predicted Effect on Electronic Properties (Hypothetical) | Potential Application |

| Introduction of a stronger electron-donating group | Increased HOMO energy level. | Hole-transporting material in OLEDs. rsc.org |

| Introduction of a stronger electron-withdrawing group | Decreased LUMO energy level. | Electron-accepting material in organic solar cells. |

| Extension of the π-conjugated system | Reduced HOMO-LUMO gap. | Absorption of longer wavelengths of light for photovoltaic applications. |

| Modification of the substitution pattern | Altered molecular geometry and packing in the solid state. | Improved charge mobility in organic field-effect transistors. |

Q & A

Basic: What synthetic methodologies are effective for introducing ethoxy and nitro substituents into the phenothiazine core?

Answer:

- Ethoxy group introduction : N- or O-alkylation using ethylating agents (e.g., ethyl halides or trifluoroacetic acid (TFA) with triethylsilane (EtSiH) as a reductant) under anhydrous conditions. For example, alkylation in dichloromethane (CHCl) at 0°C with TFA/EtSiH has been used for phenothiazine derivatives .

- Nitro group introduction : Electrophilic aromatic nitration using nitric acid (HNO) in sulfuric acid (HSO) or mixed solvents. Positional selectivity (e.g., 1,7-substitution) is controlled by directing effects of existing substituents and reaction temperature .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm substitution patterns using H/C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How is the structural integrity of 3-Ethoxy-1,7-dinitro-10H-phenothiazine confirmed experimentally?

Answer:

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., triclinic space group with unit cell parameters Å, Å, Å) using SHELX programs for refinement. Note potential challenges with nitro group disorder .

- Spectroscopy :

Advanced: What crystallographic challenges arise in refining phenothiazine derivatives with multiple nitro groups?

Answer:

- Disorder in nitro groups : Nitro substituents may exhibit rotational disorder, requiring restraints on bond lengths and angles during SHELXL refinement. For example, C—N—O angles (~120°) and N—O distances (~1.21 Å) must be constrained .

- Thermal motion : High thermal parameters () for nitro groups necessitate anisotropic refinement and validation via residual density maps.

- Space group determination : Triclinic () or monoclinic systems are common due to low symmetry, requiring careful analysis of systematic absences .

Advanced: How do substituent electronic effects influence the photophysical properties of this compound?

Answer:

- Nitro groups : Strong electron-withdrawing effects reduce HOMO-LUMO gaps, enhancing absorption in visible regions. Compare with derivatives lacking nitro groups (e.g., bathochromic shifts observed in UV-Vis spectra) .

- Ethoxy group : Electron-donating nature stabilizes excited states, increasing fluorescence quantum yields. DFT calculations (e.g., B3LYP/6-31G*) can model charge distribution and predict λ .

- Methodological note : Use time-dependent DFT (TD-DFT) to correlate computed transitions with experimental spectra .

Basic: What analytical techniques are critical for assessing purity and stability of this compound?

Answer:

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to quantify purity (>95% by area normalization).

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (e.g., nitro groups may degrade above 200°C) .

- Stability studies : Store under inert atmosphere (N) at –20°C to prevent photodegradation or hydrolysis of the ethoxy group .

Advanced: How can contradictions in spectroscopic data between similar phenothiazine derivatives be resolved?

Answer:

- Case study : Conflicting H NMR signals for aromatic protons (e.g., 119–121 ppm in vs. 120–122 ppm in ) may arise from solvent effects (CDCl vs. DMSO-d) or conformational flexibility.

- Mitigation strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.